- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312
Cas no 1407159-79-8 (Coenzyme A, S-(hydrogen 2-butylpropanedioate))
1407159-79-8 structure
Product Name:Coenzyme A, S-(hydrogen 2-butylpropanedioate)
CAS-Nr.:1407159-79-8
MF:C28H46N7O19P3S
MW:909.686628818512
CID:5598743
Update Time:2023-09-01
Coenzyme A, S-(hydrogen 2-butylpropanedioate) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butylmalonyl-CoA
- Coenzyme A, S-(hydrogen 2-butylpropanedioate)
-
- Inchi: 1S/C28H46N7O19P3S/c1-4-5-6-15(26(40)41)27(42)58-10-9-30-17(36)7-8-31-24(39)21(38)28(2,3)12-51-57(48,49)54-56(46,47)50-11-16-20(53-55(43,44)45)19(37)25(52-16)35-14-34-18-22(29)32-13-33-23(18)35/h13-16,19-21,25,37-38H,4-12H2,1-3H3,(H,30,36)(H,31,39)(H,40,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t15?,16-,19-,20-,21+,25-/m1/s1
- InChI-Schlüssel: OSSGQGDHVMDIST-XGGCCDIMSA-N
- Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C(C(=O)O)CCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Coenzyme A, S-(hydrogen 2-butylpropanedioate) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:DCC, S:DMF, 0°C; 2 h, 0°C
1.2R:H2O, cooled
1.3R:HCl, S:H2O, pH 4
2.1R:NaOH, R:NaHCO3, S:H2O, 0°C, pH 8; overnight, 0°C
2.2R:HCl, S:H2O, pH 5
2.3R:Et2O, R:AcOEt
1.2R:H2O, cooled
1.3R:HCl, S:H2O, pH 4
2.1R:NaOH, R:NaHCO3, S:H2O, 0°C, pH 8; overnight, 0°C
2.2R:HCl, S:H2O, pH 5
2.3R:Et2O, R:AcOEt
Referenz
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:MgCl2, R:R:NaH2PO4, 3 h, 25°C, pH 7
1.2R:MeOH, cooled
1.2R:MeOH, cooled
Referenz
- Evaluating nonpolar surface area and liquid chromatography/mass spectrometry response: an application for site occupancy measurements for enzyme intermediates in polyketide biosynthesis, Rapid Communications in Mass Spectrometry, 2014, 28(23), 2511-2522
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:MgCl2, R:C:9033-20-9, S:H2O, overnight, 25°C, pH 7
1.2R:MeOH, cooled
1.2R:MeOH, cooled
Referenz
- Promiscuity of a modular polyketide synthase towards natural and non-natural extender units, Organic & Biomolecular Chemistry, 2013, 11(27), 4449-4458
Coenzyme A, S-(hydrogen 2-butylpropanedioate) Raw materials
Coenzyme A, S-(hydrogen 2-butylpropanedioate) Preparation Products
Coenzyme A, S-(hydrogen 2-butylpropanedioate) Verwandte Literatur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
1407159-79-8 (Coenzyme A, S-(hydrogen 2-butylpropanedioate)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz